molecular formula C20H26O2 B015915 4-Keto Retinal CAS No. 33532-44-4

4-Keto Retinal

Cat. No.: B015915
CAS No.: 33532-44-4
M. Wt: 298.4 g/mol
InChI Key: PLILDISEFZJECC-ITCDGTHUSA-N
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Description

4-Keto Retinal is a specialized retinoid compound of significant interest in vision research and photobiology. As a derivative of retinaldehyde, the chromophore essential for the visual cycle, it serves as a critical tool for probing the structure and function of retinoid-binding proteins like opsins. Researchers utilize this compound to study the mechanisms of phototransduction, protein-ligand interactions, and the spectral tuning of visual pigments. Its modified structure allows for the investigation of how alterations to the retinal chromophore affect light absorption and the activation pathways of photoreceptor cells. This reagent is invaluable in spectroscopic studies, protein crystallography, and experiments designed to understand the molecular basis of vision and retinal diseases. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Ensure all handling and experimental procedures comply with your institution's safety guidelines for chemical and biological reagents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33532-44-4

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12-

InChI Key

PLILDISEFZJECC-ITCDGTHUSA-N

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Synonyms

9-(2,6,6-Trimethyl-3-keto-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-al; _x000B_4-Oxo-all-trans-retinal;  4-Oxoretinal;  4-keto-Retinal;  all-trans-4-Oxoretinal; 

Origin of Product

United States

Enzymatic Transformations and Regulatory Mechanisms Associated with 4 Keto Retinal

Enzymes Involved in 4-Keto Retinoid Synthesis and Degradation

The metabolism of retinoids involves a series of enzymatic steps, including oxidation and reduction reactions, catalyzed by various enzyme superfamilies. The formation and potential further metabolism of 4-keto retinal are intertwined with the broader retinoid metabolic network.

Cytochrome P450 Enzymes (e.g., CYP26, CYP2J19) as Ketolases and Oxidases

Cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP26 family (CYP26A1, CYP26B1, and CYP26C1), play a significant role in retinoid catabolism, primarily by oxidizing retinoic acid. These enzymes are known to hydroxylate retinoic acid at the 4-position, forming 4-hydroxyretinoic acid, which can then be further oxidized to 4-oxoretinoic acid foodb.cahmdb.cabioscientifica.combioscientifica.commdpi.comnih.gov. While the primary substrate for CYP26 enzymes is retinoic acid, some studies indicate that at higher concentrations, they can also metabolize retinal and retinol (B82714) nih.gov. The oxidation of the cyclohexenyl ring of retinoids, leading to the formation of a keto group at the 4-position, is a key function of these enzymes in the context of generating 4-oxo retinoids like 4-oxoretinoic acid foodb.cahmdb.cabioscientifica.combioscientifica.commdpi.comnih.gov. The specific enzymatic steps leading directly to this compound from its precursors, and whether CYP26 enzymes act directly as ketolases on retinaldehyde, are areas of ongoing research. However, their established role in generating the 4-oxo modification on retinoic acid highlights their importance in the broader 4-oxo retinoid metabolic landscape. CYP2J19 was not identified in the provided search results in the context of this compound metabolism.

Aldehyde Dehydrogenases (ALDHs) in Retinaldehyde Metabolism

Aldehyde dehydrogenases (ALDHs), particularly members of the ALDH1A subfamily (ALDH1A1, ALDH1A2, and ALDH1A3), are crucial enzymes in the synthesis of retinoic acid. They catalyze the irreversible oxidation of retinaldehyde to retinoic acid bioscientifica.comfrontiersin.orgnih.govmdpi.comresearchgate.net. This pathway represents a major metabolic fate for retinaldehyde, competing with potential pathways leading to the formation of this compound. The activity of ALDHs is a critical determinant of the cellular concentration of retinoic acid, a key signaling molecule derived from retinoids bioscientifica.comfrontiersin.orgnih.gov.

Retinol Dehydrogenases (RDHs) and Retinoid Interconversion

Retinol dehydrogenases (RDHs) and alcohol dehydrogenases (ADHs) are involved in the reversible conversion between retinol and retinaldehyde bioscientifica.comfrontiersin.orgnih.govresearchgate.netnih.govportlandpress.com. This step is the initial enzymatic reaction in the classical pathway of retinoid metabolism that generates retinaldehyde, the precursor for both retinoic acid synthesis by ALDHs and potentially this compound formation. Specific enzymes like RDH10 have been identified as catalyzing the oxidation of retinol to retinaldehyde bioscientifica.com. The balance between the activities of RDHs/ADHs and retinaldehyde reductases (like AKRs) controls the cellular levels of retinaldehyde.

Aldo-Keto Reductases (AKRs) in Retinaldehyde Reduction

Aldo-keto reductases (AKRs), including AKR1B1, AKR1B10, AKR1B15, and AKR1C3, function as retinaldehyde reductases, catalyzing the reduction of retinaldehyde back to retinol frontiersin.orgmdpi.comnih.govportlandpress.comnih.govfrontiersin.orgplos.org. This reductive pathway also competes with the oxidation of retinaldehyde to retinoic acid and any potential conversion to this compound. Some AKR enzymes have also been shown to be active towards ring-oxidized retinoids, such as 4-hydroxy and 4-oxo retinaldehyde, suggesting a potential role in the metabolism of this compound itself frontiersin.org. For instance, AKR1B10 and AKR1B15 exhibit retinaldehyde reductase activity with varying substrate specificities for different retinaldehyde isomers nih.govplos.org.

Here is a summary of the key enzymes and their roles in retinoid metabolism relevant to this compound:

Enzyme ClassExamplesPrimary Substrate(s)ReactionRelevance to this compound
Cytochrome P450 (CYP26)CYP26A1, CYP26B1, CYP26C1Retinoic Acid (primarily)Oxidation (e.g., 4-hydroxylation, 4-oxo formation)Involved in forming 4-oxo modification on retinoic acid, potentially on retinaldehyde
Aldehyde Dehydrogenases (ALDH)ALDH1A1, ALDH1A2, ALDH1A3RetinaldehydeOxidation to Retinoic Acid (irreversible)Competes with this compound formation pathways
Retinol Dehydrogenases (RDH)RDH10RetinolOxidation to Retinaldehyde (reversible)Generates the precursor to this compound
Aldo-Keto Reductases (AKR)AKR1B1, AKR1B10, AKR1C3Retinaldehyde, Ring-oxidized retinoidsReduction to RetinolCompetes with this compound formation; potentially metabolizes this compound

Regulatory Mechanisms of Enzymatic Activity and Gene Expression in Ketoretinoid Pathways

The enzymatic pathways involved in retinoid metabolism, including those potentially related to this compound, are subject to intricate regulatory mechanisms at both the level of enzymatic activity and gene expression. A prominent example is the regulation of CYP26 enzymes. CYP26A1, a key enzyme in retinoic acid catabolism and the formation of 4-oxo retinoic acid, is transcriptionally activated by retinoic acid itself through the binding of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) to Retinoic Acid Response Elements (RAREs) in the CYP26A1 promoter bioscientifica.combioscientifica.commdpi.com. This creates a negative feedback loop where increased levels of retinoic acid induce the expression of enzymes that degrade it, thus helping to maintain retinoid homeostasis.

The expression of AKR enzymes, some of which can metabolize retinaldehyde and potentially 4-oxo retinoids, can also be regulated. For instance, some AKR1 enzymes are induced in certain cancer types, sometimes linked to oxidative stress frontiersin.orgnih.govfrontiersin.org. This suggests that cellular environment and signaling pathways can influence the levels of enzymes involved in retinoid interconversion and metabolism.

Subcellular Compartmentalization of 4-Keto Retinoid Metabolism

The different enzymatic steps in retinoid metabolism occur in specific subcellular compartments, which can influence the flow of retinoids through various pathways. ALDH enzymes, which oxidize retinaldehyde to retinoic acid, are primarily cytosolic frontiersin.orgnih.gov. The reduction of retinaldehyde to retinol can be catalyzed by AKRs in the cytosol or by short-chain dehydrogenases/reductases (SDRs) located in the membranes of the endoplasmic reticulum frontiersin.orgnih.govnih.gov. CYP26 enzymes, being cytochrome P450 enzymes, are typically localized in the endoplasmic reticulum membrane. nih.gov.

While the specific subcellular localization for the formation and metabolism of this compound is not explicitly detailed in the provided results, the localization of the enzymes involved in related pathways provides insight. If this compound is formed through the oxidation of retinaldehyde or a related intermediate, enzymes in both the cytosol (e.g., some AKRs acting on ring-oxidized substrates) and the endoplasmic reticulum (e.g., CYP enzymes) could potentially be involved depending on the specific pathway. The compartmentalization of these enzymes likely plays a role in regulating the availability of substrates and the efficiency of the metabolic conversions involving 4-keto retinoids.

Molecular Interactions and Structural Biology of 4 Keto Retinal and Its Analogs

Interactions with Retinal-Binding Proteins (Rhodopsins)

The binding of 4-keto carotenoids, which can be metabolized to 4-keto retinal, to retinal-binding proteins like rhodopsins is a highly specific process. mdpi.com This interaction is fundamental to the function of certain rhodopsins that utilize these molecules as accessory light-harvesting pigments.

The binding pocket for 4-keto carotenoids in proteins like xanthorhodopsin and gloeobacter rhodopsin is specifically adapted to accommodate the 4-keto ring. nih.gov A crucial aspect of this binding is the immobilization of the carotenoid in a distinct conformation. nih.gov X-ray crystallography studies of xanthorhodopsin have revealed that the 4-keto ring of the bound carotenoid, salinixanthin (B1249706), is immersed within the protein, in close proximity to the β-ionone ring of the retinal chromophore. nih.gov

A key conformational feature is a significant twist of the 4-keto ring out of the plane of the polyene chain, particularly around the C6-C7 bond. nih.gov The presence of the 4-keto group is thought to facilitate this rotation. The polarization of the carbonyl group creates a partial positive charge on C4 and, through conjugation, on C6, which allows for a broader range of dihedral angles around the C6-C7 bond. nih.gov This flexibility enables the ring to fit into its specific binding site, a conformation that is not readily achieved by carotenoids lacking the 4-keto group, such as β-carotene. nih.gov This twisted and immobilized conformation is essential for the functional interaction between the carotenoid and the retinal chromophore. nih.gov

FeatureDescriptionSignificance
Binding Location The 4-keto ring is immersed in the protein near the retinal's β-ionone ring. nih.govFacilitates close interaction and energy transfer between the two chromophores. nih.gov
Conformation The 4-keto ring is twisted out of the plane of the polyene chain. nih.govAllows the carotenoid to fit into the specific binding pocket. nih.gov
Immobilization The carotenoid is held in a fixed position within the protein. nih.govEssential for efficient and stable energy transfer. nih.gov
Role of 4-Keto Group Facilitates the necessary turn around the C6-C7 bond for proper fitting. nih.govCritical for the binding of the carotenoid to the rhodopsin. nih.gov

The accommodation of the twisted 4-keto ring within the protein is made possible by the specific amino acid composition of the binding site. A pivotal residue in this regard is Glycine. nih.govbiorxiv.org In xanthorhodopsin, the space occupied by the 4-keto ring corresponds to a region where bacteriorhodopsin, a related retinal protein that does not bind carotenoids, has a bulky tryptophan residue (Trp138). nih.gov The substitution of this bulky amino acid with a small Glycine residue in xanthorhodopsin creates the necessary space for the 4-keto ring to bind. nih.govbiorxiv.org This finding suggests that the presence of a Glycine at this specific position is a key determinant for the ability of a rhodopsin to bind a 4-keto carotenoid antenna. nih.govbiorxiv.org This is further supported by the fact that many environmental rhodopsins that are unable to use a carotenoid antenna have bulky Trp or Phe residues at the equivalent position. biorxiv.org

Rhodopsin TypeAmino Acid ResidueConsequence for 4-Keto Carotenoid Binding
Xanthorhodopsin Glycine nih.govbiorxiv.orgCreates space to accommodate the twisted 4-keto ring, enabling binding. nih.govbiorxiv.org
Bacteriorhodopsin Tryptophan (Trp138) nih.govThe bulky side chain sterically hinders the binding of a 4-keto carotenoid. nih.gov
Other Rhodopsins Trp or Phe biorxiv.orgRenders the use of a carotenoid antenna impossible due to steric hindrance. biorxiv.org

The interaction between the retinal's β-ionone ring and the 4-keto ring of the bound carotenoid is critical for the stability and functionality of the complex. The distance between the two rings is surprisingly small, on the order of ~5 Å. acs.org This close proximity is essential for the fixation of the salinixanthin 4-keto ring. acs.org

Studies using retinal analogues with modified β-ionone rings have demonstrated the importance of this part of the retinal molecule. acs.org Several analogues failed to bind to the apo-protein of xanthorhodopsin and, consequently, did not induce the binding and immobilization of the 4-keto ring of salinixanthin. acs.org This indicates that the native structure of the retinal's β-ionone ring is not only crucial for its own covalent binding to the protein but also plays a direct role in creating the proper environment for the stable association of the 4-keto carotenoid. acs.org The native retinal within its binding site exclusively adopts a 6-s-trans ring-chain conformation, which appears to be a prerequisite for the proper interaction with the 4-keto carotenoid. acs.org

Chromophore Functionality in Light-Harvesting Antennae

In certain rhodopsins, 4-keto carotenoids like echinenone (B51690) and salinixanthin function as light-harvesting antennae, effectively broadening the absorption spectrum of the protein. nih.govacs.org These antenna molecules absorb light in the blue-green spectral region and transfer the excitation energy to the retinal chromophore, which then undergoes its photocycle. nih.gov This process significantly enhances the light-gathering capacity of the retinal protein. nih.gov

The transfer of energy from the excited 4-keto carotenoid to the retinal is an extremely rapid process. nih.gov Experimental evidence indicates that the energy transfer occurs from the second excited singlet state (S2) of the carotenoid to the first excited singlet state (S1) of the retinal. nih.govnih.gov The lifetime of the carotenoid's S2 state is on the order of femtoseconds, with studies on salinixanthin in xanthorhodopsin measuring it at approximately 66 ± 4 fs. nih.gov The efficiency of this energy transfer is estimated to be around 40-45%. nih.gov

The underlying mechanism of this energy transfer is described as a Förster-type mechanism. nih.gov However, due to the strong coupling between the two chromophores, more sophisticated calculations are required to fully describe the interaction. nih.govnih.gov The transfer to the retinal's S1 state is energetically favorable, whereas energy transfer from the carotenoid's S1 state is not possible as its energy level is lower than that of the retinal's S1 state. nih.gov

ParameterValue/DescriptionReference
Energy Donor S2 state of 4-keto carotenoid nih.govnih.gov
Energy Acceptor S1 state of retinal chromophore nih.gov
Transfer Efficiency 40-45% nih.gov
S2 Lifetime (Salinixanthin) 66 ± 4 fs nih.gov
Mechanism Förster-type nih.gov

The close proximity and specific orientation of the 4-keto carotenoid and the retinal chromophore lead to significant electronic interactions, a phenomenon known as excitonic coupling. nih.gov This coupling arises from the Coulombic interaction between the transition densities of the two chromophores. semanticscholar.org In systems like xanthorhodopsin, the electronic coupling between the retinal and the carotenoid plays a significant role in its light absorption properties. nih.gov

The strength and nature of this excitonic coupling are highly dependent on the relative distance and orientation of the two chromophores. nih.gov The observed angle of approximately 46° between the conjugated chains of salinixanthin and retinal in xanthorhodopsin is a key structural determinant of this coupling. nih.govnih.gov The manifestation of excitonic coupling can be observed in the circular dichroism (CD) spectra of the complex, which is sensitive to the spatial arrangement of the chromophores. nih.gov The strong coupling necessitates the use of advanced quantum chemical calculations to accurately model the electronic structure and the energy transfer dynamics of the system. nih.govnih.gov

Molecular Dynamics and Conformational Studies of 4-Keto Retinoids in Protein Environments

Molecular dynamics (MD) simulations and conformational analyses are pivotal in elucidating the behavior of retinoids within the confines of protein binding pockets. While comprehensive MD studies focused exclusively on this compound are limited in publicly accessible research, valuable insights can be drawn from computational and experimental studies of analogous 4-keto carotenoids and other retinal derivatives. These studies collectively underscore the significant influence of the 4-keto group on the conformational dynamics and binding stability of the retinoid molecule within its protein host.

Research into the binding of carotenoids to rhodopsin analogs has highlighted the critical role of the 4-keto group in facilitating stable incorporation into the protein. For instance, studies have shown that while β-carotene does not bind to gloeobacter rhodopsin, its 4-keto derivative, echinenone, successfully binds and functions as a light-harvesting antenna. nih.gov This suggests that the 4-keto modification is a key determinant for molecular recognition and binding. Further evidence supporting the importance of this functional group comes from the observation that reducing the 4-keto group to a hydroxyl group, as in salinixanthol, abolishes binding. nih.gov

Conformational studies, supported by crystal structure data of related compounds, indicate that the 4-keto group is instrumental in inducing a specific, twisted conformation of the β-ionone ring relative to the polyene chain. nih.gov This twist, occurring around the C6-C7 single bond, is thought to be a crucial factor for locking the retinoid into its binding site. nih.gov While the oxygen of the 4-keto group may not always be directly involved in hydrogen bonding within the binding pocket, its presence allows for a specific conformational state that is favorable for stable interaction with the protein. nih.gov

General molecular dynamics simulations of retinal and its analogs within rhodopsin reveal that the protein environment imposes significant constraints on the molecule's flexibility. nih.gov The polyene chain is typically held in a rigid, twisted conformation, while the β-ionone ring retains a degree of mobility within its binding pocket. nih.govibm.com The introduction of a 4-keto group is expected to further modulate this conformational landscape. The polarity and steric bulk of the keto group would likely influence the orientation of the β-ionone ring and its interactions with neighboring amino acid residues.

The conformational changes in the retinal chromophore are sequential and propagate from the site of initial perturbation, such as photoisomerization. nih.gov These dynamic changes are critical for initiating the signal transduction cascade. uiuc.edu The specific conformation adopted by a 4-keto retinoid within the binding pocket would, therefore, be a critical factor in determining the efficiency and nature of the downstream signaling events. The twisted conformation induced by the 4-keto group could pre-organize the molecule for subsequent steps in the activation process. nih.gov

The table below summarizes the key research findings regarding the conformational effects of the 4-keto group on retinoids within protein environments, based on studies of analogous compounds.

FeatureObservationImplication for 4-Keto RetinoidsSource
Binding Affinity The 4-keto group is critical for the binding of echinenone to gloeobacter rhodopsin. Analogs lacking this group or with a reduced hydroxyl group do not bind.The 4-keto group is likely essential for the stable binding of this compound to its target proteins. nih.gov
Conformation The presence of the 4-keto group allows for a twisted conformation of the β-ionone ring around the C6-C7 bond.This compound is expected to adopt a non-planar conformation within the protein binding pocket, which may be crucial for its function. nih.gov
Stabilization The twisted conformation induced by the 4-keto group is suggested to "lock" the carotenoid into its binding site.This locking mechanism would enhance the stability of the this compound-protein complex. nih.gov
Protein Interaction The protein environment restricts the dynamics of the bound retinoid, forcing it into a strained conformation.The 4-keto group would contribute to the specific strained conformation of this compound, influencing protein-ligand interactions. nih.gov

These findings, while not directly from studies of this compound, provide a strong foundation for understanding its molecular behavior in protein environments. The 4-keto modification appears to be a critical structural feature that dictates both binding affinity and the specific conformational dynamics required for biological activity.

Advanced Research Methodologies and Analytical Approaches for 4 Keto Retinal Studies

Spectroscopic Techniques for Characterization of Molecular Interactions and Dynamics

Spectroscopic methods are crucial for understanding the structural and electronic properties of 4-keto retinal and its interactions with other molecules, such as proteins.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique for studying retinoids, including retinaldehyde and its derivatives. This method measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the spectrum. The absorption spectrum of a compound is characteristic of its conjugated system, and changes in this spectrum can provide information about the molecule's environment and interactions.

For retinoids like retinal, the conjugated polyene chain is responsible for strong absorption in the UV-Vis range. jove.comlibretexts.org The position and intensity of the absorption maxima are sensitive to the length of the conjugated system and the presence of functional groups. libretexts.org For instance, photoirradiation of retinyl palmitate has been shown to form 4-keto-RP, which exhibits characteristic UV-visible absorption spectra with maximal absorptions at 335, 349, and 369 nm. researchgate.net These spectral features can be used to identify and monitor the formation of 4-keto retinoids. UV-Vis spectroscopy can also be used to study the interaction of retinoids with proteins, observing shifts in absorption bands that indicate binding and conformational changes. nih.govresearchgate.netresearchgate.net

Quantitative Analysis of 4-Keto Retinoids and Related Metabolites

Accurate quantification of 4-keto retinoids and their related metabolites in biological samples is essential for understanding their metabolism, pharmacokinetics, and biological functions. Due to the low concentrations and lability of many retinoids, highly sensitive and specific analytical techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of retinoids and their metabolites in complex biological matrices such as serum, plasma, tissues, and cell extracts. thermofisher.comthermofisher.comcreative-proteomics.comnih.govshwhir.commdpi.comomicsonline.orgroyalsocietypublishing.orgnih.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous quantification of various retinoids, including retinoic acid isomers and their 4-oxo metabolites. creative-proteomics.comomicsonline.org These methods often employ techniques like selective reaction monitoring (SRM) to achieve high sensitivity and specificity, minimizing interference from other compounds in the sample. thermofisher.comthermofisher.comnih.gov Sample preparation techniques such as protein precipitation and liquid-liquid extraction are commonly used to isolate retinoids from biological samples prior to LC-MS/MS analysis. thermofisher.comthermofisher.com

LC-MS/MS assays for retinoids, including oxidized metabolites like 4-oxo-retinoic acid, can achieve low limits of quantification, in the sub ng/mL or even fmol range, enabling the detection of these compounds at physiological concentrations. creative-proteomics.comnih.govomicsonline.org The method's ability to distinguish between closely related isomers and metabolites is crucial for accurate quantification. creative-proteomics.commdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, has historically been a standard technique for the separation and quantification of retinoids. jfda-online.comnih.govresearchgate.netnih.govnih.gov HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. UV detection is suitable for retinoids due to their characteristic absorption in the UV-Vis range. nih.govnih.gov

Various HPLC methods, including both normal-phase and reversed-phase chromatography, have been developed for the analysis of retinoids such as retinol (B82714), retinal, retinoic acid, and their isomers and metabolites. jfda-online.comnih.govresearchgate.netnih.gov Some methods utilize isocratic elution for rapid analysis, while others employ gradient elution or column switching techniques to improve separation resolution, particularly for complex mixtures of retinoids. jfda-online.comnih.govnih.gov

HPLC-UV methods can provide good linearity and reproducibility for retinoid quantification. jfda-online.comnih.gov However, compared to LC-MS/MS, HPLC-UV generally offers lower sensitivity and specificity, which can be a limitation when analyzing samples with very low retinoid concentrations or complex matrices. nih.gov Despite this, HPLC remains a valuable tool for retinoid analysis, particularly when coupled with more sensitive detectors or used for separating less complex mixtures. creative-proteomics.com

Genetic and Molecular Biology Approaches

Genetic and molecular biology approaches are employed to investigate the enzymes and pathways involved in the metabolism of this compound and other retinoids, as well as the biological consequences of altered retinoid signaling. These methods can help identify the genes encoding enzymes that catalyze the formation or degradation of this compound and elucidate their regulatory mechanisms.

Studies utilizing genetic approaches in model organisms like mice have provided insights into the role of specific enzymes in retinoid metabolism. For example, genetic studies have highlighted the importance of enzymes like retinol dehydrogenase (RDH10) in the oxidation of retinol to retinaldehyde, a precursor to retinoic acid and potentially this compound. bioscientifica.comnih.gov Research has also focused on the cytochrome P450 enzymes, such as the CYP26 family, which are known to oxidize retinoic acid and can also be involved in the oxidation of 4-hydroxy- to 4-keto-retinoic acid. bioscientifica.comnih.gov

Molecular biology techniques, including gene expression analysis (e.g., using microarrays or RNA sequencing), can identify changes in the expression of enzymes involved in retinoid metabolism under different physiological or pathological conditions. nih.govupenn.edu Studies have examined the expression of enzymes related to fatty acid oxidation and ketogenesis in tissues like the retinal pigment epithelium (RPE), which plays a role in retinoid metabolism and recycling. nih.govupenn.edu For instance, the high expression of mitochondrial HMG-CoA synthase 2 (Hmgcs2), a key enzyme for ketone production, has been observed in RPE, liver, and colon, indicating potential metabolic connections. nih.gov

Emerging Research Areas and Future Perspectives in 4 Keto Retinal Investigations

Unraveling Novel Biological Functions of 4-Keto Retinal and its Derivatives

Emerging research is beginning to shed light on novel biological activities of this compound and its related compounds, suggesting roles that extend beyond the well-established visual cycle and retinoic acid signaling. One study identified 4-oxoretinol (B14405) (a derivative of this compound) as a natural ligand and transactivator of retinoic acid receptors (RARs), indicating its potential involvement in gene regulation and cellular differentiation pathways, similar to all-trans retinoic acid (ATRA) but notably without a terminal carboxyl group columbia.edu. This finding suggests that 4-oxoretinol may act as a novel signaling molecule columbia.edu.

Furthermore, the presence of a 4-keto group in carotenoids like echinenone (B51690) has been shown to be critical for their binding to rhodopsins, such as gloeobacter rhodopsin, where they function as light-harvesting antennae nih.govresearchgate.net. This suggests a potential biophysical role for the 4-keto modification in facilitating specific protein interactions crucial for light energy transfer nih.govresearchgate.net.

Studies in cyanobacteria have also revealed the presence of 4-keto retinoic acid (4-keto-ATRA), a derivative of this compound, and its contribution to retinoid-like activity in freshwater blooms mdpi.comnih.gov. While the enzymatic pathways for the biosynthesis of ATRA from retinal are not fully understood in cyanobacteria, non-enzymatic, free radical-mediated oxidation of retinal can lead to the production of compounds like 4-keto-ATRA nih.gov. This highlights the potential for diverse biological sources and formation pathways for 4-keto retinoids.

Future research aims to comprehensively identify the specific receptors, enzymes, and pathways that interact with this compound and its derivatives. Unraveling these molecular interactions will be crucial for understanding their precise biological functions and potential physiological significance in various organisms.

Interdisciplinary Approaches Integrating Biophysics, Biochemistry, and Cell Biology

A comprehensive understanding of this compound necessitates the integration of multiple scientific disciplines. Biophysics plays a crucial role in characterizing the structural properties of this compound and its interactions with proteins, such as rhodopsins wikipedia.org. Studies utilizing techniques like spectroscopy and crystallography can provide insights into how the 4-keto group influences the conformation and binding affinity of these molecules nih.govresearchgate.netfrontiersin.org. For instance, research on gloeobacter rhodopsin and echinenone (a 4-keto carotenoid) utilized reconstitution experiments and structural analysis to demonstrate the critical role of the 4-keto group in carotenoid binding and energy transfer nih.govresearchgate.net.

Biochemistry is essential for elucidating the metabolic pathways involved in the formation and metabolism of this compound. This includes identifying the enzymes responsible for its synthesis from precursors and its conversion into other retinoids or metabolites. The involvement of aldo-keto reductases (AKRs) in the metabolism of ring-oxidized retinoids, including 4-oxo retinaldehyde (a form of this compound), has been noted, suggesting their potential role in regulating the levels of these compounds frontiersin.orgnih.gov.

Cell biology approaches are vital for investigating the cellular localization and effects of this compound. This involves studying its uptake, intracellular transport, and its impact on cellular processes like differentiation, gene expression, and signaling pathways. Research showing 4-oxoretinol's ability to induce differentiation in F9 embryonic teratocarcinoma cells demonstrates the power of cell-based assays in uncovering the biological activities of 4-keto retinoids columbia.edu.

Integrating these disciplines through techniques like quantitative proteomics, metabolomics, and advanced imaging will provide a holistic view of this compound's role within the complex cellular environment.

Advancements in Synthetic Biology for 4-Keto Retinoid Production and Pathway Engineering

Synthetic biology offers powerful tools for the controlled production of 4-keto retinoids and for engineering biological pathways related to their metabolism. While the chemical synthesis of retinoids can be challenging, particularly for specific isomers and oxidized forms, synthetic biology approaches can leverage microbial hosts or engineered enzymes for more efficient and specific production.

Research into the biosynthesis of retinoids in carotenoid-producing host cells using heterologous enzymes is an active area google.com. Optimizing the productivity and selectivity of enzymes involved in the conversion of carotenoid precursors into specific retinoids, including 4-keto forms, is an ongoing task google.com. Engineering metabolic pathways in microorganisms could potentially lead to sustainable and scalable production of this compound and its derivatives for research and potential therapeutic applications.

Furthermore, synthetic biology can be used to create biosensors or cellular models that are specifically responsive to this compound, enabling high-throughput screening for its biological activities or for identifying factors that influence its homeostasis. Engineering pathways to modulate the levels of enzymes involved in this compound metabolism, such as certain AKRs or cytochrome P450 enzymes, could also provide insights into its regulatory networks frontiersin.orgnih.govfrontiersin.org.

Elucidation of Comprehensive Regulatory Networks Governing this compound Homeostasis

Understanding how the levels of this compound are maintained within cells and tissues is crucial for deciphering its biological significance. Research indicates that retinoid metabolism is tightly regulated, involving a balance between synthesis and catabolism frontiersin.org. Enzymes from the CYP26 family and aldo-keto reductases are known to be involved in the catabolism of retinoic acid and ring-oxidized retinoids, respectively frontiersin.orgnih.govfrontiersin.org.

Future research will focus on identifying the specific enzymes, transporters, and binding proteins that govern the synthesis, degradation, and cellular localization of this compound. Investigating the transcriptional and post-transcriptional regulation of the genes encoding these proteins will provide a deeper understanding of the regulatory networks involved. For example, studies on AKR1B10 and AKR1C3 have shown their role in retinaldehyde reduction and potential influence on retinoic acid biosynthesis, suggesting a broader role for AKRs in retinoid homeostasis frontiersin.orgnih.gov.

The influence of nutritional status, oxidative stress, and disease states on this compound levels and metabolism is another important area of investigation. Changes in metabolic pathways, such as those observed in diabetic retinopathy, can impact retinoid metabolism and potentially the levels of oxidized retinoids wustl.edumdpi.com.

Comparative Studies Across Diverse Organisms and Biological Contexts

Comparative studies across different organisms can provide valuable insights into the conserved and divergent roles of this compound. The presence and function of 4-keto carotenoids as light-harvesting antennae in bacteria like Salinibacter ruber and Gloeobacter violaceus highlight a role in light energy transfer in prokaryotes nih.govresearchgate.netfrontiersin.org. Investigating the presence and function of this compound in other organisms, from simple eukaryotes to mammals, can reveal evolutionary conserved functions or species-specific adaptations.

Studying this compound in different biological contexts within a single organism is also important. For example, its potential role in vision, as suggested by the function of 4-keto carotenoids in rhodopsins, may differ from its roles in other tissues where retinoid signaling is active columbia.edunih.govresearchgate.net. Research on the retina and retinal pigment epithelium (RPE) highlights the complex metabolic interplay of retinoids and fatty acids in these tissues elifesciences.orgnih.gov. Phagocytosis of photoreceptor outer segments by RPE cells has been linked to ketogenesis, suggesting a connection between lipid metabolism and the production of ketone bodies in the retina nih.gov. While this research focuses on ketone bodies like beta-hydroxybutyrate, it underscores the dynamic metabolic environment where this compound might also play a role.

Q & A

Q. What methodological approaches are recommended for characterizing the stability and purity of 4-Keto Retinal in laboratory settings?

Answer:

  • Stability assessment: Use HPLC or LC-MS to monitor degradation products under varying storage conditions (e.g., -20°C in inert atmosphere, as per solubility in methanol/chloroform) .
  • Purity analysis: Combine spectroscopic techniques (NMR, UV-Vis) with chromatographic methods to verify molecular integrity. Reference literature protocols for retinoid analysis to ensure reproducibility .
  • Data validation: Include control samples and replicate analyses to account for batch-to-batch variability .

Q. How can researchers design experiments to synthesize this compound with high stereochemical fidelity?

Answer:

  • Synthetic routes: Follow established protocols for retinoid synthesis, emphasizing protection/deprotection strategies for the ketone and conjugated diene moieties.
  • Purification: Use silica gel chromatography with solvent systems optimized for polar retinoid derivatives (e.g., hexane:ethyl acetate gradients) .
  • Characterization: Validate stereochemistry via NOESY NMR and compare spectral data with published references .

Advanced Research Questions

Q. How can this compound’s interaction with retinoic acid receptors (RARs) be studied to resolve contradictory findings in gene regulation assays?

Answer:

  • In vitro assays: Use luciferase reporter systems in RAR-transfected cell lines to quantify transcriptional activation. Compare results across isoforms (RARα, β, γ) .
  • Data normalization: Account for cell-line-specific variability by co-transfecting with constitutive controls (e.g., Renilla luciferase) .
  • Contradiction resolution: Perform dose-response curves and statistical meta-analysis of published data to identify confounding factors (e.g., metabolite interference) .

Q. What experimental frameworks are suitable for investigating this compound’s role in retinal pigment epithelial (RPE) cell differentiation?

Answer:

  • Model systems: Use induced pluripotent stem cells (iPSCs) differentiated into RPE cells under retinoid-supplemented media. Monitor markers like BEST1 and CRALBP via qPCR .
  • PICO framework:
    • Population: iPSC-derived RPE cells.
    • Intervention: this compound at varying concentrations.
    • Comparison: All-trans retinoic acid (ATRA) or vehicle controls.
    • Outcome: Differentiation efficiency (e.g., transepithelial resistance) .
  • Data interpretation: Address variability using ANOVA with post-hoc tests and report effect sizes .

Methodological and Data Analysis Questions

Q. How should researchers address contradictory results in studies measuring this compound’s bioavailability in vivo?

Answer:

  • Experimental design: Standardize animal models (e.g., rodent strain, diet) and administration routes (oral vs. intravenous). Use isotope-labeled this compound for pharmacokinetic tracing .
  • Statistical tools: Apply mixed-effects models to account for inter-subject variability. Perform sensitivity analyses to identify outlier-driven biases .
  • Reprodubility: Share raw datasets and analytical pipelines via open-access repositories .

What strategies can refine a broad research question about this compound’s metabolic pathways into a testable hypothesis?

Answer:

  • FINER criteria: Ensure the question is Feasible (e.g., access to LC-MS/MS), Interesting (novel enzymes in retinoid metabolism), Novel (uncharacterized metabolites), Ethical , and Relevant (links to retinal diseases) .
  • Literature gap analysis: Systematically review existing metabolomics studies to prioritize understudied pathways (e.g., cytochrome P450-mediated oxidation) .

Ethical and Reporting Considerations

Q. How can researchers ensure ethical compliance when studying this compound’s effects in animal models of retinal degeneration?

Answer:

  • IACUC protocols: Justify sample sizes using power analysis and minimize distress via humane endpoints (e.g., optical coherence tomography for non-invasive monitoring) .
  • Transparency: Report negative outcomes (e.g., lack of therapeutic effect) to avoid publication bias .

Q. What are best practices for reporting spectroscopic and chromatographic data in publications on this compound?

Answer:

  • Data inclusion: Provide raw spectra (NMR, HPLC) in supplementary materials. Annotate peak assignments with reference to known standards .
  • Metadata: Detail instrument parameters (e.g., column type, mobile phase) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.